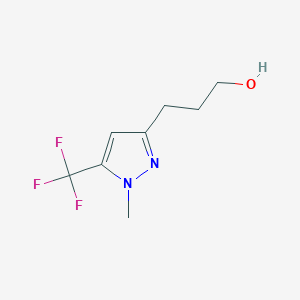
3-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol
Vue d'ensemble
Description
3-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol, also known as 1-methyl-5-trifluoromethylpyrazole (MTP), is an organic compound with a molecular formula of C5H7F3N2O. It is a colorless liquid at room temperature and is insoluble in water. MTP is widely used in organic synthesis and is a key intermediate in the production of various pharmaceuticals, agrochemicals, and other specialty chemicals.
Applications De Recherche Scientifique
Chemical Inhibitors and Enzyme Selectivity
Research has explored the selectivity and potency of chemical inhibitors in human liver microsomes, focusing on Cytochrome P450 (CYP) enzymes. These enzymes metabolize a structurally diverse number of drugs, and understanding their inhibitors, including compounds similar to 3-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol, is crucial for predicting drug-drug interactions (DDIs) and enhancing drug safety and efficacy (Khojasteh et al., 2011).
Anti-Inflammatory and Antibacterial Agents
The trifluoromethylpyrazole moiety, central to our compound of interest, has gained attention in medicinal chemistry, particularly as an anti-inflammatory and antibacterial agent. The position of the trifluoromethyl group on the pyrazole nucleus significantly affects the activity profile of these compounds, highlighting their importance in developing novel therapeutics with minimal side effects (Kaur et al., 2015).
Synthetic and Medicinal Perspective
Methyl substituted pyrazoles, akin to our compound of interest, exhibit a wide spectrum of biological activities. Detailed synthetic approaches and their medical significances until March 2021 have been highlighted, indicating the role of these compounds in generating new leads with high efficacy and less microbial resistance (Sharma et al., 2021).
Heterocyclic Compounds Synthesis
The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates the use of pyrazoline derivatives as a privileged scaffold in the synthesis of various heterocycles, showcasing the versatility and significance of these compounds in organic synthesis (Gomaa & Ali, 2020).
Volatomics in Disease Diagnosis
Volatile organic compounds (VOCs) produced by the human metabolism, including derivatives of pyrazoles, have been investigated as non-invasive biomarkers for diagnosing and monitoring diseases such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). These compounds serve as a foundation for future non-invasive diagnostic methods in personalized medicine (Van Malderen et al., 2020).
Antifungal Pharmacophore Sites
A review of small molecules against Fusarium oxysporum highlights the structure-activity relationship (SAR) interpretations for pharmacophore site predictions, indicating the potential antifungal activity of compounds with a pyrazole nucleus, including 3-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol (Kaddouri et al., 2022).
Propriétés
IUPAC Name |
3-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c1-13-7(8(9,10)11)5-6(12-13)3-2-4-14/h5,14H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTUNITVEICFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CCCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301212532 | |
| Record name | 1H-Pyrazole-3-propanol, 1-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol | |
CAS RN |
1446786-30-6 | |
| Record name | 1H-Pyrazole-3-propanol, 1-methyl-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446786-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-propanol, 1-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene](/img/structure/B1404593.png)
![4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1404595.png)







![1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1404609.png)
![{[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1404610.png)
![5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B1404612.png)
![N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1404613.png)